Patient-Specific T-Cell Detection: Human In Vivo Evidence for LLLLTVLTV vs. Other MUC1 Peptides
When evaluated for the ability to detect CD8+ T-cell responses in human subjects, Tumor Mucin Antigen (13-21) (LLLLTVLTV) was the only MUC1-derived peptide among those tested that was detected by HLA-A*0201 tetramers in the peripheral blood of some HLA-A*0201-positive breast cancer patients. This specific T-cell recognition was not observed in healthy adult controls [1]. This stands in direct contrast to other MUC1 peptides evaluated in the same study, including those from the signal sequence and tandem repeat domains, which did not show detectable ex vivo T-cell responses in patients [2].
| Evidence Dimension | Detection of peptide-specific CD8+ T cells in human peripheral blood ex vivo |
|---|---|
| Target Compound Data | Detectable in some HLA-A*0201+ breast cancer patients; Not detectable in healthy adults |
| Comparator Or Baseline | Other MUC1-derived peptides (multiple from signal sequence and tandem repeat domains) |
| Quantified Difference | Qualitative difference: LLLLTVLTV was the only peptide detected. Other peptides were not detected. |
| Conditions | HLA-A*0201 tetramer staining of peripheral blood lymphocytes from breast cancer patients and normal donors. |
Why This Matters
This is the only MUC1 peptide with direct human in vivo validation of T-cell recognition in cancer patients, establishing it as an essential reference for clinical translation studies.
- [1] Correa I, Plunkett T, Coleman J, et al. Responses of human T cells to peptides flanking the tandem repeat and overlapping the signal sequence of MUC1. Int J Cancer. 2005;115(5):760-768. View Source
- [2] Correa I, Plunkett T, Coleman J, et al. Responses of human T cells to peptides flanking the tandem repeat and overlapping the signal sequence of MUC1. Int J Cancer. 2005;115(5):760-768. View Source
